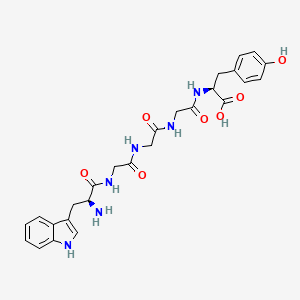
L-Tryptophylglycylglycylglycyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophylglycylglycylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids tryptophan, glycine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide may confer specific biochemical properties that can be exploited for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-tyrosine) to the resin, followed by the stepwise addition of glycine and L-tryptophan. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter approach, genes encoding the peptide sequence are inserted into microbial hosts such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophylglycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan and the phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions may target disulfide bonds if present in modified versions of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with activated carboxyl groups in the presence of coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring in tryptophan can lead to the formation of kynurenine derivatives, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
L-Tryptophylglycylglycylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The peptide may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Materials Science: Its unique sequence can be exploited to design peptide-based materials with specific properties, such as self-assembly or biocompatibility.
Biotechnology: The peptide can be used in the development of biosensors or as a substrate for enzymatic assays.
Mécanisme D'action
The mechanism of action of L-Tryptophylglycylglycylglycyl-L-tyrosine depends on its specific application. In pharmacology, the peptide may interact with receptors or enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved can vary widely but may include neurotransmitter receptors, kinases, or proteases.
Comparaison Avec Des Composés Similaires
L-Tryptophylglycylglycylglycyl-L-tyrosine can be compared with other peptides containing tryptophan and tyrosine, such as:
L-Tryptophyl-L-tyrosine: A simpler dipeptide with distinct biochemical properties.
L-Tryptophylglycyl-L-tyrosine: A tripeptide with different spatial arrangement and potential interactions.
L-Tryptophylglycylglycyl-L-phenylalanine: A similar tetrapeptide with phenylalanine instead of tyrosine, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific sequence, which may confer unique structural and functional properties not found in other peptides.
Propriétés
Numéro CAS |
15035-26-4 |
|---|---|
Formule moléculaire |
C26H30N6O7 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H30N6O7/c27-19(10-16-11-28-20-4-2-1-3-18(16)20)25(37)31-13-23(35)29-12-22(34)30-14-24(36)32-21(26(38)39)9-15-5-7-17(33)8-6-15/h1-8,11,19,21,28,33H,9-10,12-14,27H2,(H,29,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t19-,21-/m0/s1 |
Clé InChI |
SVEKLTAKCGXUQU-FPOVZHCZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

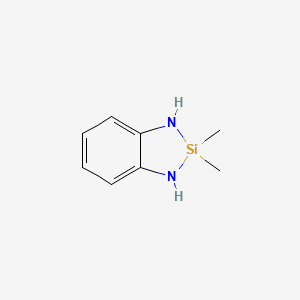
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)



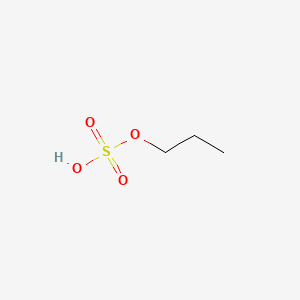
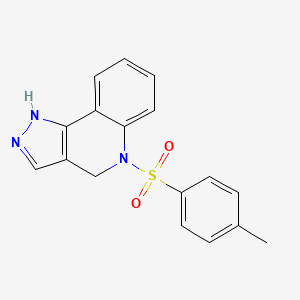
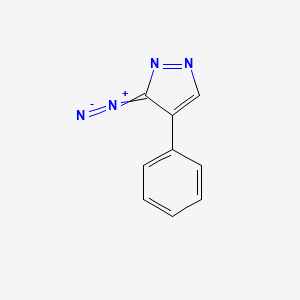
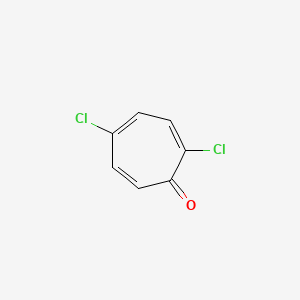
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

